molecular formula C10H13ClN2O2 B2934871 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide CAS No. 2411261-81-7

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide

货号 B2934871
CAS 编号: 2411261-81-7
分子量: 228.68
InChI 键: YGBLSGMTUXVFLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

作用机制

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, leading to the suppression of cell proliferation and survival. 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to be a selective inhibitor of BTK, FLT3, and ITK, with minimal off-target effects.
Biochemical and physiological effects:
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies and AML. 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has also been shown to have immunomodulatory effects, leading to the suppression of pro-inflammatory cytokines and the activation of regulatory T cells. In addition, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to have minimal toxicity in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is its selectivity for BTK, FLT3, and ITK. This allows for the specific targeting of these kinases, leading to minimal off-target effects. In addition, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been shown to have potent antitumor activity in preclinical studies. However, one limitation of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

未来方向

There are several future directions for the development of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide. One potential application is in the treatment of CLL and MCL, where BTK inhibition has shown promising results. 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide may also be effective in the treatment of AML, where FLT3 inhibition has shown promising results. In addition, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide may have potential applications in the treatment of autoimmune diseases, such as RA and MS, where ITK inhibition has shown promising results. Further studies are needed to determine the efficacy and safety of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide in clinical trials.

合成方法

The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide involves several steps, starting with the reaction of 6-methoxypyridin-3-amine with chloroacetyl chloride to obtain 6-chloroacetylamino-3-methoxypyridine. This intermediate is then reacted with N-methylpropan-2-amine to obtain the final product, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide. The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been reported in several publications, and the compound can be obtained with high purity and yield.

科学研究应用

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia (AML). ITK inhibition has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

属性

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(11)10(14)13(2)8-4-5-9(15-3)12-6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBLSGMTUXVFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CN=C(C=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。